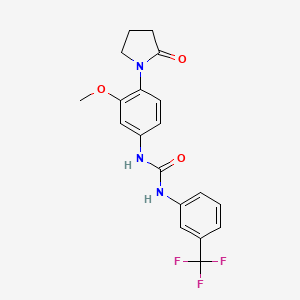
1-(3-Methoxy-4-(2-oxopyrrolidin-1-yl)phenyl)-3-(3-(trifluoromethyl)phenyl)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3-Methoxy-4-(2-oxopyrrolidin-1-yl)phenyl)-3-(3-(trifluoromethyl)phenyl)urea, also known as TAK-659, is a small molecule inhibitor that has shown promising results in preclinical studies as a potential treatment for various types of cancer and autoimmune diseases.
科学的研究の応用
Anticancer Activity
Diaryl ureas, which share structural similarities with the compound , have been evaluated for their anticancer properties. Research indicates that these compounds, specifically 1-aryl-3-[4-(pyridin-2-ylmethoxy)phenyl]urea derivatives, exhibit significant antiproliferative effects against various cancer cell lines, including A549 (lung cancer), HCT-116 (colon cancer), and PC-3 (prostate cancer) cells. These effects are attributed to their potential as BRAF inhibitors, highlighting their application in cancer treatment research (Jian Feng et al., 2020).
Antimicrobial and Antioxidant Properties
Synthesis and evaluation of urea derivatives have also led to discoveries in antimicrobial and antioxidant applications. Studies involving unsymmetrical 1,3-disubstituted ureas, including those with phenyl and methoxyphenyl substituents, show a range of inhibitory activities against urease, β-glucuronidase, and phosphodiesterase enzymes, alongside observed in vitro anticancer activity. These findings open avenues for the development of therapeutic agents with dual antimicrobial and anticancer capabilities (Sana Mustafa et al., 2014).
Anion Recognition and Photophysical Properties
The synthesis of functionalized phenyl unsymmetrical urea and thiourea possessing silatranes highlights another area of research application. These compounds have been explored for their anion recognition properties and photophysical studies, which are valuable in the development of sensors and materials science. The ability of these compounds to interact with different anions and exhibit unique photophysical behaviors demonstrates their potential in creating novel materials with specific optical properties (Gurjaspreet Singh et al., 2016).
Synthesis and Biological Evaluation as Antiproliferative Agents
Further research into 1-phenyl-3-(4-(pyridin-3-yl)phenyl)urea derivatives has shown their effectiveness as antiproliferative agents. These compounds have been tested against several cancer cell lines, demonstrating significant antiproliferative effects and suggesting their role as potential therapeutic agents in cancer treatment. The detailed study of their mechanisms of action, particularly their ability to induce apoptosis and arrest the cell cycle, provides a foundation for developing new anticancer drugs (Chuanming Zhang et al., 2019).
特性
IUPAC Name |
1-[3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl]-3-[3-(trifluoromethyl)phenyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18F3N3O3/c1-28-16-11-14(7-8-15(16)25-9-3-6-17(25)26)24-18(27)23-13-5-2-4-12(10-13)19(20,21)22/h2,4-5,7-8,10-11H,3,6,9H2,1H3,(H2,23,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVTAEVGCTIBZJQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)NC(=O)NC2=CC=CC(=C2)C(F)(F)F)N3CCCC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18F3N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-[[2-[(4-Imidazol-1-ylphenoxy)methyl]aziridin-1-yl]methyl]-1-methylpyrazole](/img/structure/B2637647.png)

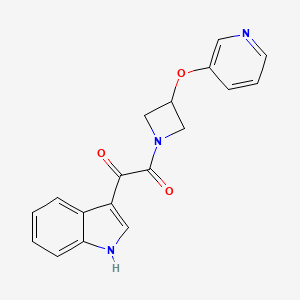

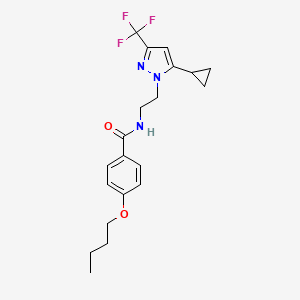
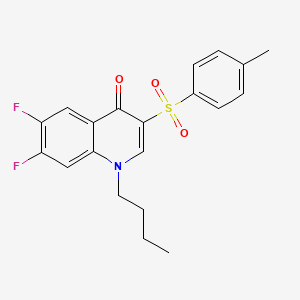
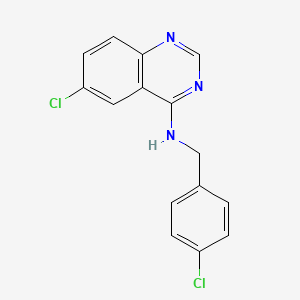

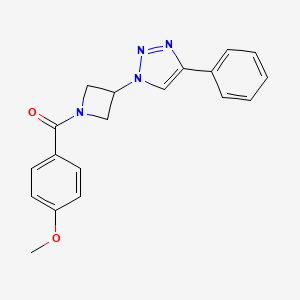
![N-(3-chloro-4-methylphenyl)-2-(4-oxo-1-phenylpyrazolo[3,4-d]pyrimidin-5-yl)acetamide](/img/structure/B2637661.png)

